molecular formula C12H11NO3S B2720154 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 178765-31-6

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2720154
CAS No.: 178765-31-6
M. Wt: 249.28
InChI Key: UQRCPUCDQWQRNV-UHFFFAOYSA-N
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Description

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-[2-(2-hydroxyphenyl)-1,3-thiazol-4-yl]acetic Acid.

    Reduction: Dihydro-2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in microorganisms. Additionally, it may interact with inflammatory mediators, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid is unique due to the presence of both the methoxyphenyl group and the thiazole ring. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-10-5-3-2-4-9(10)12-13-8(7-17-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCPUCDQWQRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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